4-Piperidinecarboxamide

描述

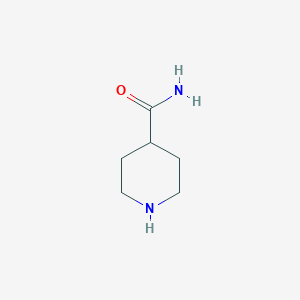

Structure

3D Structure

属性

IUPAC Name |

piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBWFNDFMCCGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068182 | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39546-32-2 | |

| Record name | 4-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39546-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039546322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZE2810T4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-piperidinecarboxamide, a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as isonipecotamide, is a heterocyclic organic compound with a piperidine ring substituted at the 4-position with a carboxamide group. Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its use in research and development.

| Property | Value |

| IUPAC Name | piperidine-4-carboxamide[1] |

| Synonyms | Isonipecotamide, Hexahydroisonicotinamide, 4-Carbamoylpiperidine[2] |

| Molecular Formula | C₆H₁₂N₂O[2] |

| Molecular Weight | 128.17 g/mol [1] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 145-148 °C[3] |

| Boiling Point | 311.7 °C at 760 mmHg[4] |

| Density | 1.075 g/cm³ (rough estimate)[4] |

| Solubility | Soluble in water[5] |

| logP (Octanol/Water) | -1.4 (Computed)[1][6] |

| Vapor Pressure | 0.000553 mmHg at 25°C[4] |

Chemical Structure

The structural identifiers of this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| SMILES | C1CNCCC1C(=O)N[1] |

| InChI | InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)[1] |

| InChIKey | DPBWFNDFMCCGGJ-UHFFFAOYSA-N[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a 4-piperidinecarboxylic acid derivative. The following is a representative protocol:

Materials:

-

Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

-

Ammonia (aqueous or in methanol)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve ethyl isonipecotate in ethanol.

-

Add a solution of ammonia in methanol (e.g., 7N) to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

-

Heating mantle

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Characterization

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Expected Signals: The spectrum will show characteristic signals for the piperidine ring protons and the amide protons. The chemical shifts and coupling patterns will be consistent with the 4-substituted piperidine structure.

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample in a suitable deuterated solvent as for ¹H NMR.

-

Instrumentation: A standard NMR spectrometer.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will display distinct signals for the carbonyl carbon and the individual carbons of the piperidine ring.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[1] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the typical infrared range (e.g., 4000-400 cm⁻¹).

-

Expected Bands: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending (amide II band), as well as C-H stretching and bending vibrations of the piperidine ring.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 129.1.[1]

Biological Activity and Mechanism of Action

Derivatives of this compound have been investigated for a range of biological activities. For instance, certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a potential target for antimalarial drugs. Other studies have explored their role as calpain inhibitors, which may have therapeutic applications in neurodegenerative disorders.

One studied mechanism of action for piperidine derivatives involves the non-competitive blockade of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This interaction prevents the influx of sodium ions, leading to a failure of muscle contraction.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a simplified signaling pathway related to the mechanism of action of certain piperidine derivatives.

Caption: A flowchart illustrating the synthesis and purification workflow of this compound.

Caption: A diagram showing the non-competitive blockade of the nicotinic acetylcholine receptor by a piperidine derivative.

References

- 1. This compound | C6H12N2O | CID 3772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-哌啶甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Piperidine-4-carbothioamide | 112401-09-9 | Benchchem [benchchem.com]

- 6. Piperidin-1-ium-4-carboxamide | C6H13N2O+ | CID 7057939 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinecarboxamide is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a carboxamide group. This molecule serves as a crucial building block and versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structural motif is prevalent in numerous pharmaceuticals, including anticancer agents, antivirals, antimicrobials, and compounds targeting the central nervous system.[1][2][3] An in-depth understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry and drug development, influencing factors from reaction kinetics to pharmacokinetic profiles of its derivatives.

Chemical Identity and Structure

-

IUPAC Name: piperidine-4-carboxamide[4]

-

Synonyms: Isonipecotamide, Hexahydroisonicotinamide, 4-Carbamoylpiperidine[4][5][6]

-

Molecular Formula: C₆H₁₂N₂O[4]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are fundamental to predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Melting Point | 145-150 °C | [5][6] |

| Boiling Point | 311.7 °C (at 760 mmHg) | [6] |

| Water Solubility | Soluble | [6] |

| logP (Octanol-Water) | -1.4 (Computed) | [4] |

| pKa | 16.48 ± 0.20 (Predicted) | [6] |

Detailed Physicochemical Analysis and Experimental Protocols

Melting Point

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range.

Reported Value: The literature melting point for this compound is in the range of 145-150 °C.[5][6]

Experimental Protocol: Capillary Method The melting point is most commonly determined using a capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range.

Boiling Point

The boiling point provides information about the volatility of a substance.

Reported Value: A boiling point of 311.7 °C at atmospheric pressure (760 mmHg) has been reported for this compound.[6]

Experimental Protocol: Micro-Boiling Point Determination For small sample quantities, a micro-boiling point or capillary method can be employed.

-

Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated gently. As the temperature rises, trapped air will bubble out of the capillary.

-

Observation: The heat is removed once a steady stream of bubbles emerges. The liquid will begin to cool and will be drawn up into the capillary tube when the vapor pressure of the substance equals the external atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.

Water Solubility

Solubility in aqueous media is a critical determinant of a compound's suitability for biological applications and formulation.

Reported Value: this compound is described as being soluble in water.[6]

Experimental Protocol: Shake-Flask Method The shake-flask method is a standard technique for determining the solubility of a compound.

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR. The resulting concentration is the solubility of the compound at that temperature.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes.

Reported Value: A computed XLogP3 value of -1.4 is available for this compound, suggesting it is a relatively hydrophilic compound.[4]

Experimental Protocol: Shake-Flask Method This is the traditional and most widely accepted method for the experimental determination of logP.

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The piperidine nitrogen is basic.

Reported Value: A predicted pKa value for this compound is 16.48.[6] This likely refers to the acidity of the amide N-H proton, while the pKa of the conjugate acid of the piperidine nitrogen would be significantly lower, indicating its basicity.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa values.

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic piperidine nitrogen has been protonated.

Role in Drug Discovery and Development

The physicochemical properties of this compound are fundamental to its role as a molecular scaffold. Its solubility ensures it can be used in aqueous reaction conditions, while its modifiable functional groups (the secondary amine and the carboxamide) provide handles for synthetic elaboration.

Derivatives of this compound have shown a wide range of biological activities, targeting various proteins and pathways:

-

Enzyme Inhibition: The scaffold has been incorporated into inhibitors of calpain, carbonic anhydrase, and the proteasome.[2][7][8]

-

Receptor Modulation: It is a key component in compounds designed as CCR5 antagonists for anti-HIV therapy and as monoamine neurotransmitter re-uptake inhibitors for CNS disorders.[3]

The diagram below illustrates the central role of this compound's physicochemical properties in enabling its use as a versatile scaffold for developing targeted therapeutics.

Caption: Physicochemical properties of this compound and their impact on drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 4. This compound | C6H12N2O | CID 3772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-哌啶甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-piperidinecarboxamide (also known as isonipecotamide), a crucial building block in the development of various pharmaceutical agents. The document details the core synthetic methodologies, their underlying mechanisms, and provides experimental protocols for their execution. Quantitative data from various synthetic approaches are summarized for comparative analysis.

Introduction

This compound is a versatile heterocyclic scaffold present in a wide array of biologically active molecules. Its derivatives have shown promise as inhibitors for enzymes such as thrombin and cholinesterase, and as modulators for targets like the survival motor neuron (SMN) protein and hNav1.7 sodium channels. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the medicinal chemistry and drug development community. This guide explores the most common and effective pathways for its synthesis.

Primary Synthesis Pathways

The synthesis of this compound can be broadly categorized into two primary strategies: the formation of the amide bond from a carboxylic acid precursor and the hydrolysis of a nitrile precursor.

Amide Coupling of Piperidine-4-Carboxylic Acid

This classical approach involves the activation of the carboxylic acid group of piperidine-4-carboxylic acid (isonipecotic acid) followed by the introduction of an amine source, typically ammonia or an ammonium salt. The reaction is facilitated by a variety of coupling reagents.

A widely used and efficient method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). The mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: The O-acylisourea intermediate is prone to racemization and the formation of an N-acylurea byproduct. HOBt acts as a nucleophile, reacting with the O-acylisourea to form an activated HOBt ester. This ester is more stable and less susceptible to racemization.

-

Nucleophilic Attack by Ammonia: Ammonia, or an amine, then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide product, this compound.

Materials:

-

Piperidine-4-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH4Cl)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

Procedure:

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC-HCl (1.2 eq) at 0 °C.

-

Add ammonium chloride (2.0 eq) followed by the dropwise addition of DIPEA (3.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Hydrolysis of 4-Cyanopiperidine

The hydrolysis of 4-cyanopiperidine is a common and industrially viable method for the synthesis of this compound. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds via the formation of an amide intermediate, and careful control of the reaction conditions can allow for the isolation of the amide before further hydrolysis to the carboxylic acid.

Acid-Catalyzed Hydrolysis:

-

Protonation: The nitrile nitrogen is protonated by the acid, which increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile, forming a protonated imidic acid.

-

Tautomerization: A proton transfer from the oxygen to the nitrogen, followed by deprotonation of the oxygen, leads to the formation of the amide.

-

Further Hydrolysis (to Carboxylic Acid): Under harsh acidic conditions and elevated temperatures, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis:

-

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion.

-

Protonation: The nitrogen anion is protonated by water to give an imidic acid.

-

Tautomerization: The imidic acid tautomerizes to the more stable amide.

-

Further Hydrolysis (to Carboxylate): Similar to the acid-catalyzed pathway, prolonged reaction times or stronger basic conditions can lead to the hydrolysis of the amide to a carboxylate salt and ammonia.

Materials:

-

4-Cyanopiperidine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Dichloromethane (DCM) or Chloroform (CHCl3)

Procedure:

-

Dissolve 4-cyanopiperidine (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess base with a suitable acid (e.g., HCl) to a pH of approximately 7-8.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Alternative and Specialized Synthesis Pathways

While amide coupling and nitrile hydrolysis are the most common routes, other methods can be employed for the synthesis of this compound, particularly in the context of generating diverse libraries of derivatives.

Multicomponent Reactions (MCRs)

The Ugi and Passerini reactions are powerful tools for the rapid assembly of complex molecules from simple starting materials. While not typically used for the direct synthesis of the parent this compound, they are highly relevant for creating substituted analogs.

-

Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By using a piperidine-based component (e.g., 4-oxopiperidine or piperidine-4-carboxylic acid), this reaction can be adapted to synthesize derivatives of this compound.[1][2]

-

Passerini Three-Component Reaction: This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[3][4]

Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide.[5] In principle, 4-oxopiperidine could be converted to its oxime, which could then undergo a Beckmann rearrangement to yield a lactam. Subsequent ring-opening and functional group manipulation could potentially lead to this compound, although this is a more circuitous route.

Ritter Reaction

The Ritter reaction involves the reaction of a nitrile with a carbocation source (e.g., an alcohol or alkene in strong acid) to form an N-alkyl amide.[6] This method is generally used for the synthesis of N-substituted amides and would require a specific strategy to be adapted for the synthesis of the primary this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the primary synthesis pathways of this compound and related reactions. Please note that yields and reaction conditions can vary significantly based on the specific reagents, scale, and purification methods employed.

| Synthesis Pathway | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Amide Coupling | Piperidine-4-carboxylic acid | EDC, HOBt, NH4Cl, DIPEA | DMF | 0 to RT | 12-24 | 70-90 (typical) | [1][3][6] |

| Amide Coupling | 1-(pyridin-4-yl)piperidine-4-carboxylic acid | TBTU, DIPEA, Aniline | DMF | RT | 72 | 55 | [7] |

| Nitrile Hydrolysis (Basic) | 4-Cyanopiperidine | NaOH, EtOH/H2O | Ethanol/Water | Reflux | 4-16 | Moderate to High | [8] |

| Dehydration (reverse reaction) | Isonipecotamide | Thionyl Chloride | Toluene | 20 | 20 | 74.7 (as HCl salt) | |

| Dehydration (reverse reaction) | Isonipecotamide | Phosphorus Oxychloride | - | - | - | 29.7 |

Experimental Workflows

The following diagrams illustrate typical laboratory workflows for the synthesis of this compound via the two primary routes.

Conclusion

The synthesis of this compound is well-established, with amide coupling of piperidine-4-carboxylic acid and hydrolysis of 4-cyanopiperidine being the most prevalent and practical methods. The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. For laboratory-scale synthesis and the generation of analogs, amide coupling offers great flexibility. For larger-scale industrial production, the hydrolysis of 4-cyanopiperidine may be more cost-effective. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H12N2O | CID 3772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 5. acgpubs.org [acgpubs.org]

- 6. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of a wide array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the ability to present substituents in distinct spatial orientations, have allowed for the generation of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Diverse Pharmacological Profile

This compound derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for therapeutic intervention in numerous disease areas. These activities include:

-

Opioid Receptor Modulation: A significant area of research has focused on the development of this compound derivatives as modulators of opioid receptors, including agonists and antagonists for the mu (µ), delta (δ), and kappa (κ) subtypes.[1][2] These compounds hold potential for the treatment of pain, addiction, and other central nervous system disorders.[3][4]

-

Anticancer Activity: Emerging evidence highlights the potential of this chemical class in oncology. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[5][6][7] The mechanisms underlying their anticancer effects are varied and can include the inhibition of key enzymes and disruption of cellular signaling pathways.

-

Enzyme Inhibition: this compound derivatives have been successfully designed as inhibitors of a range of enzymes. This includes their activity against carbonic anhydrases, which are implicated in several physiological and pathological processes, and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, making them potential anti-TB agents.[8][9]

-

Antimicrobial and Antiviral Activity: The therapeutic potential of these derivatives extends to infectious diseases. Studies have reported their efficacy as antibacterial, antifungal, and anti-HIV-1 agents.[10][11][12][13] For instance, certain derivatives act as CCR5 inhibitors, effectively blocking the entry of the HIV-1 virus into host cells.[13]

-

Ion Channel Modulation: This scaffold has been utilized to develop potent modulators of ion channels. Notably, derivatives have been identified as T-type calcium channel blockers, which are of interest for the management of neuropathic pain.[14]

-

Central Nervous System (CNS) Activity: Beyond opioid modulation, this compound derivatives have been investigated for their effects on other CNS targets. This includes their role as dopamine reuptake inhibitors and muscarinic acetylcholine receptor (M1) antagonists, suggesting potential applications in neurological and psychiatric disorders.[11][15]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative this compound derivatives across various target classes. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Opioid Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference |

| Compound A | µ-opioid | Binding | 1.2 | - | - | [1] |

| Compound B | δ-opioid | Functional | - | 15.4 | - | [3] |

| Compound C | κ-opioid | Binding | 8.7 | - | - | [2] |

| Compound I-11 | µ-opioid | Functional | - | - | 25.0 | [4] |

Table 2: Enzyme Inhibition

| Compound | Enzyme Target | IC50 (µM) | Ki (nM) | Reference |

| Compound D | Carbonic Anhydrase I | - | 7.9 | [9] |

| Compound E | Carbonic Anhydrase II | - | 38.6 | [9] |

| Compound F | MenA (M. tuberculosis) | 12 | - | [8] |

| PD5 | Platelet Aggregation | 0.06 (mM) | - | [16] |

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound G | MCF-7 (Breast) | 5.8 | [5] |

| Compound H | HCT-116 (Colon) | 7.2 | [5] |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [6] |

| Compound 25 | HOP-92 (Lung) | 1.35 | [6] |

Table 4: Antiviral and Ion Channel Activity

| Compound | Target | Assay | IC50 (nM) | % Inhibition | Reference |

| 16g | CCR5 | Calcium Mobilization | 25.73 | - | [13] |

| 16i | CCR5 | Calcium Mobilization | 25.53 | - | [13] |

| 31a | T-type Ca2+ Channel | Electrophysiology | - | 61.85 at 10 µM | [14] |

Key Experimental Methodologies

The biological activities of this compound derivatives are determined using a variety of in vitro and in vivo assays. The following outlines the general protocols for some of the key experiments cited.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition Assay (Carbonic Anhydrase)

Objective: To determine the inhibitory potency of a compound against a specific carbonic anhydrase isoenzyme.

General Protocol:

-

Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isoenzyme and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

-

Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate. The enzymatic hydrolysis of the substrate leads to a product that can be monitored spectrophotometrically.

-

Kinetic Measurement: The rate of the enzymatic reaction is measured by monitoring the change in absorbance over time.

-

Data Analysis: The IC₅₀ or Ki values are determined by analyzing the enzyme kinetics in the presence of different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway for an agonist this compound derivative.

Caption: Mechanism of HIV-1 entry inhibition by a CCR5 antagonist this compound derivative.

Caption: General workflow for the discovery and development of this compound-based drugs.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities, from potent and selective enzyme inhibition to modulation of complex signaling pathways, underscores the versatility of this chemical entity. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers in the field. Future efforts focused on leveraging structure-activity relationships, computational modeling, and innovative synthetic strategies will undoubtedly lead to the development of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

- 1. Opioid Receptor Modulators with a Cinnamyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Piperidinecarboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone in the design and development of a diverse array of therapeutic agents. Its inherent conformational flexibility, coupled with the ability to readily introduce a variety of substituents at the 1 and 4 positions, allows for the precise tuning of physicochemical and pharmacological properties. This versatility has led to the discovery of potent and selective modulators of a wide range of biological targets, addressing unmet medical needs in infectious diseases, neurodegenerative disorders, oncology, and pain management. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, key therapeutic applications with associated quantitative data, experimental protocols, and relevant biological pathways.

Therapeutic Applications and Biological Activity

The this compound scaffold has been successfully employed to develop inhibitors for a variety of targets, demonstrating its broad therapeutic potential.

CCR5 Receptor Antagonists for HIV-1 Therapy

Derivatives of this compound have emerged as potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking this interaction, these compounds effectively inhibit viral entry and replication.

| Compound | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (IC50, nM) |

| Maraviroc (Control) | 25.43 | - |

| 16g | 25.73 | 73.01 |

| 16i | 25.53 | 94.10 |

| 11f | - | 0.59 (EC50) |

Data compiled from multiple sources.

Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. It catalyzes the formation of neurotoxic pyroglutamate-amyloid-beta (pE-Aβ) peptides, which are known to seed the aggregation of amyloid plaques. The this compound scaffold has been utilized to develop sQC inhibitors that block the formation of these harmful peptides.[1]

| Compound | sQC Inhibition IC50 (µM) |

| Cpd-41 | 34 |

Data from a high-throughput virtual screening study.[1]

Proteasome Inhibitors for Malaria

The proteasome is an essential enzyme complex in the malaria parasite Plasmodium falciparum, playing a crucial role in protein degradation and cell cycle progression. Piperidine carboxamide derivatives have been identified as potent and species-selective inhibitors of the P. falciparum 20S proteasome (Pf20S), demonstrating their potential as novel antimalarial agents.

| Compound | Pf3D7 EC50 (µM) | PfDd2 EC50 (µM) | Pf20S β5 IC50 (µM) |

| SW042 | 0.14 - 0.19 | 0.14 - 0.19 | - |

| SW584 | - | - | Potent analog |

Data compiled from phenotypic screening and target-based assays.

Analgesics Targeting Opioid Receptors

The 4-anilidopiperidine substructure, a close relative of the this compound core, is a well-established pharmacophore in the development of potent opioid analgesics, exemplified by fentanyl and its analogs. Modifications at the 3-position of the piperidine ring have led to compounds with remarkable potency.

| Compound | Analgesic Potency (Morphine = 1) | Analgesic Potency (Fentanyl = 1) |

| cis-42 | 13036 | 29 |

| trans-43 | 2778 | 6 |

Data from in vivo hot-plate tests in mice.[2]

Synthesis of the this compound Scaffold

A general and versatile synthetic route to the this compound core and its derivatives often starts from commercially available piperidine-4-carboxylic acid or its esters. The following scheme illustrates a common synthetic strategy.

Caption: General synthetic scheme for the this compound core.

Experimental Protocols

Calcium Mobilization Assay for CCR5 Antagonism

This assay is used to determine the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural CCR5 ligand, RANTES (CCL5).

Materials:

-

HEK293 cells stably expressing the human CCR5 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

RANTES (CCL5).

-

Test compounds.

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed CCR5-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

-

Dye Loading: Remove the culture medium and add Fluo-4 AM solution (e.g., 4 µM in assay buffer) to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compounds to the wells and incubate for 30 minutes at 37°C.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.

-

Ligand Injection and Reading: Inject a solution of RANTES (at a concentration that elicits ~80% of the maximal response, EC80) into each well.

-

Data Analysis: Immediately after injection, continuously record the fluorescence signal for 60-90 seconds. The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percent inhibition for each compound concentration relative to the control (RANTES alone) and determine the IC50 value.

In Vivo Analgesic Activity: Hot-Plate Test in Mice

This method assesses the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

-

Male Swiss-Webster mice (20-25 g).

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test compounds and vehicle control.

-

Standard analgesic (e.g., morphine).

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Compound Administration: Administer the test compounds, vehicle, or standard analgesic to different groups of mice (e.g., via intraperitoneal or intravenous injection).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum possible effect) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

The binding of a CCR5 antagonist to the receptor prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, which is essential for HIV-1 entry.

Caption: Inhibition of HIV-1 entry via CCR5 antagonism.

Drug Discovery Workflow for Enzyme Inhibitors

The discovery of novel enzyme inhibitors, such as those targeting sQC or the proteasome, typically follows a structured workflow.

Caption: A typical workflow for the discovery of enzyme inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its adaptability has enabled the development of compounds that modulate a wide range of biological targets with high potency and selectivity. The examples presented in this guide, from antiviral to analgesic agents, underscore the broad therapeutic potential of this core structure. As our understanding of disease biology deepens and synthetic methodologies evolve, it is anticipated that the this compound scaffold will continue to play a pivotal role in the discovery of novel and effective medicines.

References

- 1. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Potent and Selective Therapeutics: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Piperidinecarboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of novel therapeutics. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical relationships, this document aims to be an essential resource for researchers in the field of drug discovery.

Core Structure-Activity Relationship Principles

The pharmacological activity of this compound analogs can be systematically modulated by chemical modifications at three primary positions: the piperidine nitrogen (N1), the carboxamide nitrogen, and the C4 position of the piperidine ring. The following diagram illustrates the general SAR principles derived from numerous studies.

Caption: General SAR principles for the this compound scaffold.

Quantitative SAR Data Summary

The following tables summarize the quantitative data for this compound analogs across different biological targets, highlighting the impact of specific structural modifications on their activity.

Table 1: SAR of Piperidine Carboxamides as Antimalarial Proteasome Inhibitors [1]

| Compound | R1 (para-substitution on phenyl) | O-Alkyl Group | Pf3D7 EC50 (nM)[1] | Pf20Sβ5 IC50 (nM)[1] |

| (S)-SW042 | H | Methyl | 150 | 300 |

| SW858 | H | Ethyl | 50 | 100 |

| SW923 | OMe | Methyl | 30 | 60 |

| SW931 | Me | Methyl | 50 | 100 |

| SW996 | CN | Methyl | 30 | 60 |

| SW726 | OMe | Ethyl | 10 | 20 |

Data extracted from a study on potent and reversible piperidine carboxamides as proteasome inhibitors for treating malaria.[1]

Table 2: SAR of Piperidine Carboxamides as Calpain Inhibitors [2]

| Compound | P2 Region Modification | μ-Calpain Ki (nM)[2] | Cathepsin B Selectivity (fold)[2] |

| 11f | 1-(2-benzothienylcarbonyl) | 30 | >100 |

| 11j | 1-(2-naphthylcarbonyl) | 9 | >100 |

Data from a study on novel piperidine carboxamide derived calpain inhibitors.[2]

Table 3: SAR of Piperidine Derivatives as T-Type Calcium Channel Blockers [3]

| Compound | Modification | T-type Calcium Channel Inhibition (%) at 10 μM[3] | hERG Channel IC50 (μM)[3] |

| Analog 1 | 4-piperidinecarboxylate | 61.85 | 1.57 ± 0.14 |

| Analog 2 | 4-piperidinecyanide | 71.99 | 4.98 ± 0.36 |

Data from a study on the synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline typical experimental protocols for the evaluation of this compound analogs.

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide can be achieved through amino-dechlorination and amino-de-alkoxylation reactions.[4][5] The general workflow for these syntheses is depicted below.

Caption: General synthetic workflow for this compound analogs.

3.2.1. Radioligand Binding Assays

Radioligand binding assays are commonly used to determine the affinity of compounds for their target receptors.

-

Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor (e.g., Sigma-1 or Sigma-2 receptors).[6]

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand (e.g., [³H]-haloperidol).

-

Test compounds at various concentrations.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

3.2.2. Enzyme Inhibition Assays

Enzyme inhibition assays are used to measure the ability of a compound to inhibit the activity of a target enzyme.

-

Objective: To determine the inhibitory potency (IC50 or Ki) of the test compounds against a target enzyme (e.g., μ-calpain).[2]

-

Materials:

-

Purified enzyme.

-

Substrate for the enzyme (often fluorogenic).

-

Test compounds at various concentrations.

-

A microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress (e.g., increase in fluorescence) over time using a microplate reader.

-

Calculate the initial reaction rates at each compound concentration.

-

Determine the IC50 or Ki value by fitting the data to an appropriate dose-response model.

-

In vivo models are essential for evaluating the therapeutic potential of lead compounds.

-

Objective: To assess the in vivo efficacy of the test compounds in a relevant disease model (e.g., a neuropathic pain model for T-type calcium channel blockers).[3]

-

Materials:

-

Animal model of the disease (e.g., rats with spinal nerve ligation).

-

Test compound formulated for administration (e.g., oral or intravenous).

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia).

-

-

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At specific time points after administration, assess the disease phenotype (e.g., pain response to a stimulus).

-

Compare the response in the compound-treated group to the vehicle-treated group to determine the efficacy of the compound.

-

Signaling Pathways and Experimental Workflows

The development of this compound analogs as therapeutic agents involves a multi-step process from initial screening to in vivo testing. The following diagram illustrates a typical experimental workflow.

Caption: A typical experimental workflow for SAR studies.

In the case of this compound analogs targeting the Plasmodium falciparum proteasome, the downstream effect is the disruption of the ubiquitin-proteasome system, which is crucial for protein degradation and parasite survival.[1]

Caption: Inhibition of the P. falciparum proteasome by this compound analogs.

This technical guide provides a comprehensive overview of the SAR of this compound analogs, intended to facilitate the rational design of new and improved therapeutic agents. The data and protocols presented herein should serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Piperidinecarboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives are investigated for a wide range of therapeutic applications, including as analgesics, dopamine reuptake inhibitors, and proteasome inhibitors for treating malaria.[1][2] Their synthesis is a critical step in the discovery and development of new drugs. This document provides detailed protocols for two common methods for synthesizing this compound derivatives: N-acylation and the Ugi four-component reaction.

Protocol 1: Synthesis of 1-Acetyl-4-piperidinecarboxamide via N-Acylation

This protocol describes the direct acylation of the piperidine nitrogen of isonipecotamide (piperidine-4-carboxamide) using acetic anhydride. This method is straightforward for producing N-substituted derivatives where an acyl group is desired.

Experimental Protocol

-

Reaction Setup: To a solution of piperidine-4-carboxamide (6.0 mmol) in dichloromethane (CH₂Cl₂, 30 mL), add triethylamine (Et₃N, 2.5 mL, 18.0 mmol).[3]

-

Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (0.7 mL, 7.2 mmol, 1.2 equivalents) to the stirred solution.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

-

Isolation: Collect the precipitated solid product by filtration.

-

Purification: Wash the collected solid with dichloromethane (2 x 25 mL) to remove residual reagents and byproducts.[3]

-

Drying: Dry the purified solid to afford 1-acetylpiperidine-4-carboxamide as a white solid. The yield is typically quantitative.[3]

-

Characterization: Confirm the structure and purity of the final product using techniques such as LCMS and ¹H NMR.

Data Presentation

Table 1: Reagents and Conditions for N-Acetylation

| Reagent/Parameter | Value | Source |

| Starting Material | Piperidine-4-carboxamide | [3] |

| Acylating Agent | Acetic Anhydride | [3] |

| Base | Triethylamine (Et₃N) | [3] |

| Solvent | Dichloromethane (CH₂Cl₂) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 18 hours | [3] |

Table 2: Product Characterization

| Analysis | Result | Source |

| Product Name | 1-acetylpiperidine-4-carboxamide | [3] |

| Appearance | White Solid | [3] |

| Yield | Quantitative | [3] |

| LCMS [M+H] | 171 | [3] |

| ¹H NMR (CDCl₃) | δ: 4.53-4.49 (m, 1H), 3.98-3.93 (m, 1H), 3.19-3.09 (m, 1H), 2.73-2.63 (m, 1H), 2.54-2.42 (m, 1H), 1.89-1.80 (m, 2H), 1.71-1.47 (m, 2H) | [3] |

Protocol 2: Synthesis via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot method for creating α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5] This approach is highly valuable for generating diverse libraries of compounds for drug discovery by varying the four starting components.[6][7] This protocol provides a general framework for synthesizing this compound derivatives. For instance, using a 4-piperidone derivative as the carbonyl component allows for the direct construction of the desired scaffold.[6]

Experimental Protocol

-

Reaction Setup: In a suitable flask, dissolve the amine component (e.g., aniline) and the carbonyl component (e.g., a 4-piperidone derivative) in a solvent such as methanol (MeOH).

-

Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. This step is often rapid.

-

Component Addition: Add the carboxylic acid component, followed by the isocyanide component to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LCMS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product is often purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate) to yield the final this compound derivative.[4]

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Data Presentation

Table 3: Components for the Ugi Four-Component Reaction

| Component | Role | Example |

| Amine | Provides the N-substituent of the final amide | Aniline, Benzylamine |

| Carbonyl | Forms the backbone | 4-Piperidone, Benzaldehyde[4] |

| Carboxylic Acid | Provides the acyl group | Propionic Acid, Acetic Acid |

| Isocyanide | Provides the carboxamide nitrogen and its substituent | tert-Butyl isocyanide, Benzyl isocyanide |

Visualizations

General Synthesis Workflow

Caption: General synthesis and purification workflow.

Ugi Reaction Signaling Pathway

Caption: Key steps in the Ugi four-component reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,1-acetyl- synthesis - chemicalbook [chemicalbook.com]

- 4. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Parallel Synthesis Utilizing 4-Piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-piperidinecarboxamide as a versatile scaffold in parallel synthesis to generate diverse chemical libraries for drug discovery and other applications. The following sections detail both solution-phase and solid-phase parallel synthesis strategies, including the application of multicomponent reactions.

Introduction

This compound is an attractive scaffold for combinatorial chemistry due to its rigid cyclic structure, which can present substituents in well-defined spatial orientations. The presence of a secondary amine and a primary carboxamide provides two points of diversification, allowing for the rapid generation of a wide array of analogues. Parallel synthesis techniques enable the simultaneous synthesis of a large number of individual compounds in a spatially addressed format, facilitating the exploration of structure-activity relationships (SAR).

Solution-Phase Parallel Synthesis of N-Substituted this compound Derivatives

This protocol describes the parallel synthesis of a library of N-substituted this compound derivatives via reductive amination. This approach is amenable to automation and allows for the introduction of a wide variety of substituents on the piperidine nitrogen.

Experimental Protocol: Parallel Reductive Amination

-

Preparation of Aldehyde/Ketone Stock Solutions: Prepare a panel of diverse aldehydes or ketones as 0.5 M stock solutions in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Reaction Setup: In an array of reaction vials (e.g., a 96-well plate with reaction blocks), add this compound (1 equivalent) to each vial.

-

Addition of Carbonyl Compounds: To each vial, add a different aldehyde or ketone stock solution (1.1 equivalents).

-

Addition of Reducing Agent: Add a solution of a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to each vial.

-

Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative sample.

-

Work-up: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate. Extract the products with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers can be collected and concentrated in parallel using a centrifugal evaporator.

-

Purification: The crude products can be purified in parallel using techniques such as automated flash chromatography or preparative high-performance liquid chromatography (HPLC).

Data Presentation

| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | N-Benzyl-4-piperidinecarboxamide | 85 | >95 |

| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-4-piperidinecarboxamide | 82 | >95 |

| 3 | Cyclohexanone | N-Cyclohexyl-4-piperidinecarboxamide | 75 | >90 |

| 4 | Acetophenone | N-(1-Phenylethyl)-4-piperidinecarboxamide | 78 | >95 |

Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram

Caption: Solution-Phase Parallel Synthesis Workflow.

Solid-Phase Parallel Synthesis of a this compound-Based Library

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be removed by simple washing of the resin-bound product. This protocol outlines a strategy for the synthesis of a diverse library using a this compound scaffold attached to a solid support.

Experimental Protocol

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

Scaffold Attachment: Couple a protected piperidine derivative, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, to the resin using standard peptide coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).

-

Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Diversification Step 1 (N-Acylation/Sulfonylation):

-

Split the resin into multiple reaction vessels.

-

To each vessel, add a different carboxylic acid and coupling reagents, or a sulfonyl chloride and a base (e.g., diisopropylethylamine, DIEA).

-

Allow the reactions to proceed to completion, then wash the resin thoroughly.

-

-

Cleavage from Resin: Cleave the products from the resin using a strong acid solution (e.g., 95% TFA in water).

-

Work-up and Purification: Precipitate the cleaved products in cold diethyl ether, then collect and dry the solid. Further purification can be performed by preparative HPLC.

Data Presentation

| Entry | Acylating/Sulfonylating Agent | Product Structure | Yield (%) | Purity (%) |

| 1 | Benzoyl chloride | 1-Benzoyl-4-piperidinecarboxamide | 75 | >90 |

| 2 | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-piperidinecarboxamide | 70 | >95 |

| 3 | Acetic anhydride | 1-Acetyl-4-piperidinecarboxamide | 80 | >95 |

| 4 | 4-Methoxybenzoyl chloride | 1-(4-Methoxybenzoyl)-4-piperidinecarboxamide | 72 | >90 |

Note: Yields are calculated based on the initial loading of the resin and purities are determined by LC-MS.

Workflow Diagram

Caption: Solid-Phase Parallel Synthesis Workflow.

Application of the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity in a single step.[1][2] this compound can be utilized as the amine component in this reaction to create a library of peptidomimetic compounds.

Experimental Protocol: Parallel Ugi Reaction

-

Reagent Stock Solutions: Prepare stock solutions of a diverse set of aldehydes, carboxylic acids, and isocyanides in a suitable solvent like methanol.

-

Reaction Setup: In a 96-well reaction block, dispense a solution of this compound (1 equivalent) into each well.

-

Reagent Addition: Using a liquid handling robot or multichannel pipette, add one equivalent of each of the aldehyde, carboxylic acid, and isocyanide stock solutions to the appropriate wells, ensuring each well contains a unique combination of reagents.

-

Reaction: Seal the plate and shake at room temperature for 48-72 hours.

-

Work-up: Remove the solvent under reduced pressure. The crude products may be of sufficient purity for initial screening, or they can be purified.

-

Purification: For higher purity, dissolve the residues in a suitable solvent and perform parallel purification using preparative HPLC-MS.

Data Presentation

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 65 | >85 |

| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | 70 | >90 |

| 3 | Furfural | Propionic Acid | Benzyl isocyanide | 60 | >85 |

| 4 | 4-Nitrobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 68 | >90 |

Note: Yields and purities are for the crude product after solvent removal and can be improved with purification.

Ugi Reaction Pathway

Caption: Ugi Four-Component Reaction.

Conclusion

The protocols outlined above demonstrate the utility of this compound as a core scaffold for the parallel synthesis of diverse compound libraries. Both solution-phase and solid-phase methodologies, along with multicomponent reactions, provide efficient routes to novel chemical entities for screening in drug discovery and other research areas. The choice of method will depend on the desired library size, the nature of the building blocks, and the required purity of the final compounds.

References

4-Piperidinecarboxamide: A Versatile Scaffold for Enzyme Inhibition Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinecarboxamide is a versatile chemical scaffold that serves as a foundational structure for the development of potent and selective enzyme inhibitors. While the parent compound itself may exhibit modest or no direct inhibitory activity against many enzymes, its derivatives have been successfully employed to target a range of critical enzymes in pathogens, making it a valuable tool compound in drug discovery and enzyme inhibition assays. These application notes provide an overview of the utility of this compound-based compounds and detailed protocols for enzyme inhibition assays against key targets.